molecular formula C24H22N2O3S B2428303 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-phenylacetamide CAS No. 878062-44-3

2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-phenylacetamide

Cat. No. B2428303
CAS RN: 878062-44-3
M. Wt: 418.51
InChI Key: OOCANOGDFMQUJE-UHFFFAOYSA-N
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Description

The compound “2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-phenylacetamide” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring is a phenylacetamide group and a sulfonyl group linked to a methylbenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a phenyl ring (from the phenylacetamide), and a benzyl group (from the methylbenzyl sulfonyl). The sulfonyl group would introduce polarity into the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The indole ring is electron-rich and could undergo electrophilic aromatic substitution . The amide group in the phenylacetamide could undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, size, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Anticancer Activity

The compound and its derivatives have been explored for their anticancer properties. Notably, indapamide derivatives have been synthesized and evaluated for their proapoptotic activity on melanoma cell lines, showing significant growth inhibition. These derivatives also act as inhibitors of human carbonic anhydrase isoforms, contributing to their potential as anticancer agents (Yılmaz et al., 2015). Additionally, other indole derivatives have been examined for their antitumor efficacy in both in vitro and in vivo tumor models, highlighting their potential as novel antitumor candidates with higher specificity and lower toxicity than other orally active sulfonylureas (Lee et al., 2002).

Enzyme Inhibition

Some new sulfonamides containing benzodioxane and acetamide moieties have been synthesized and investigated for their enzyme inhibitory potential. These compounds have shown substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase, indicating their potential in treating diseases related to enzyme dysfunction (Abbasi et al., 2019).

Antibacterial and Antifungal Agents

The compound and its derivatives have been investigated for their potential as antibacterial and antifungal agents. Various derivatives have been synthesized and tested for their antimicrobial activities against selected bacteria, showing promising results (Salehi et al., 2016). The antifungal and antibacterial activities have been further supported by studies demonstrating the potential of synthesized compounds in inhibiting microbial growth effectively (Abbasi et al., 2020).

Molecular Docking and Drug Design

The compound's derivatives have also been employed in molecular docking studies to explore their potential in drug design, specifically targeting proteins involved in hypertension and other cardiovascular conditions. These studies indicate the compound's utility in developing targeted therapeutic strategies (Saravanan et al., 2013).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific molecular targets in the body .

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could involve testing its efficacy and safety in biological models .

properties

IUPAC Name

2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-18-11-13-19(14-12-18)17-30(28,29)23-15-26(22-10-6-5-9-21(22)23)16-24(27)25-20-7-3-2-4-8-20/h2-15H,16-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCANOGDFMQUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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